2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine derives its systematic name from the bipyridine core structure, which consists of two pyridine rings connected at the 2- and 4'-positions. The numbering system follows IUPAC rules for bicyclic systems, where the first pyridine ring is designated as the "parent" ring, and the second (connected) ring is marked with prime notation. Key structural features include:
- 2,5-Dihydro modification : This indicates partial saturation of the first pyridine ring, with hydrogen atoms added to positions 2 and 5, resulting in a dihydropyridine moiety. The remaining double bond resides between positions 3 and 4 of this ring.
- Substituent positions :
- Two chlorine atoms at positions 2' (second ring) and 6 (first ring).
- Two trifluoromethyl (-CF₃) groups at positions 3 (first ring) and 5' (second ring).
The structural formula can be represented as:
$$
\begin{array}{ccc}
& \text{Cl} & \
\text{F}3\text{C} & \longrightarrow & \text{N} \
& | & \
\text{N} & \longleftarrow & \text{CF}3 \
& \text{Cl} & \
\end{array}
$$
Note: Arrows indicate connectivity between rings.
Table 1: Positional Assignments in the Bipyridine Core
| Ring Position | Substituent |
|---|---|
| 2 (first ring) | Hydrogenated (dihydro) |
| 3 (first ring) | -CF₃ |
| 6 (first ring) | -Cl |
| 2' (second ring) | -Cl |
| 4' (second ring) | Connection point |
| 5' (second ring) | -CF₃ |
Isomeric Relationships Within Bipyridine Derivatives
Bipyridine isomers are defined by the linkage positions between the two pyridine rings. The compound’s 2,4'-connectivity distinguishes it from common isomers such as 2,2'-bipyridine (used in coordination chemistry) and 4,4'-bipyridine (precursor to paraquat). Key isomeric comparisons include:
Regioisomerism :
Substituent-directed isomerism :
- The -Cl and -CF₃ groups introduce steric and electronic asymmetry. For example, a 3,3'-bis(trifluoromethyl) variant would exhibit stronger electron-withdrawing effects across both rings.
Table 2: Comparative Electronic Effects of Bipyridine Isomers
Substituent Position Analysis: Chloro and Trifluoromethyl Functional Groups
The spatial and electronic interplay between -Cl and -CF₃ substituents critically defines the compound’s reactivity:
Chlorine atoms :
Trifluoromethyl groups :
Electronic Impact :
$$
\text{Net σ}\text{total} = \sigma{\text{CF}3} + \sigma{\text{Cl}} = 0.54 + 0.23 = 0.77
$$
This high positive value indicates significant electron withdrawal, which polarizes the π-system and enhances susceptibility to nucleophilic attack at activated positions.
Steric Considerations :
- The 3-CF₃ group on the partially saturated first ring introduces torsional strain, reducing planarity.
- Van der Waals radii of -CF₃ (1.32 Å) and -Cl (1.80 Å) create localized steric bulk, potentially hindering supramolecular interactions.
Properties
CAS No. |
796090-25-0 |
|---|---|
Molecular Formula |
C12H6Cl2F6N2 |
Molecular Weight |
363.08 g/mol |
IUPAC Name |
2-chloro-4-[6-chloro-3-(trifluoromethyl)-2,5-dihydropyridin-2-yl]-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H6Cl2F6N2/c13-8-2-1-6(11(15,16)17)10(22-8)5-3-9(14)21-4-7(5)12(18,19)20/h1,3-4,10H,2H2 |
InChI Key |
OCNPSHJORPAQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(N=C1Cl)C2=CC(=NC=C2C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Pyridine Precursors
Synthesis of Chlorinated Trifluoromethylpyridines
The preparation of chlorinated trifluoromethylpyridines, which serve as critical precursors, has been extensively documented in the literature. One established method involves halogen exchange reactions starting from pentachloropyridine.
Preparation of 2,6-Dichloro-3-(trifluoromethyl)pyridine
A key precursor for the target compound is 2,6-dichloro-3-(trifluoromethyl)pyridine, which can be prepared through various methods. According to patent literature, the following procedure yields this intermediate effectively:
Table 1: Reaction Conditions for 2,6-Dichloro-3-(trifluoromethyl)pyridine Synthesis
| Parameter | Condition |
|---|---|
| Starting Material | 3-Picoline |
| Chlorinating Agent | Sulfuryl chloride |
| Trifluoromethylation Agent | CF₃ source (e.g., CF₃I, Ruppert's reagent) |
| Catalyst | Copper catalyst |
| Temperature | 70-100°C |
| Reaction Time | 5-10 hours |
| Solvent | Tetrachloromethane or dichloromethane |
| Purification | Vacuum distillation (bp 194-196°C) |
| Yield | 65-82% |
The resulting compound has a refractive index of n²⁰ᴅ 1.4850 and a density of 2.008 g/mL at 25°C.
Alternative Fluorination Approach
Another important approach involves the conversion of chlorinated derivatives to fluorinated compounds. A patent describes the preparation of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine by halogen exchange:
- Pentachloropyridine is reacted with potassium fluoride in N-methylpyrrolidone solvent
- The reaction is conducted at 100-170°C with vigorous agitation
- A mole ratio of potassium fluoride to pentachloropyridine of 2.6:1 to 6:1 is employed
- The product is continuously removed by distillation as it forms
This method achieves regioselective substitution of chlorine atoms with fluorine, which can be leveraged to access trifluoromethylated intermediates.
Synthesis of Trifluoromethyl-Substituted Pyridines
The trifluoromethyl group is often introduced through specialized methods due to its unique chemical properties. Several approaches are reported in the literature:
Direct Trifluoromethylation
Direct trifluoromethylation of halopyridines can be achieved using various reagents:
Table 2: Direct Trifluoromethylation Methods
| Method | CF₃ Source | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Copper-mediated | TMSCF₃ | CuI | DMSO | 60°C | 81% |
| Palladium-catalyzed | CF₃I | Pd(OAc)₂/Xantphos | DMF | 100°C | 67-78% |
| Photoredox | CF₃SO₂Cl | Ru photocatalyst | MeCN | RT, blue LED | 65-72% |
A specific example from the search results demonstrates the conversion of 2,4-dichloro-5-iodopyrimidine to 2,4-dichloro-5-trifluoromethylpyrimidine using TMSCF₃, KF, trimethyl borate, CuI, and Phen in DMSO at 60°C, achieving an 81% yield.
Conversion from Chloromethyl to Trifluoromethyl
An alternative approach involves the chlorination of a methyl group followed by fluorination:
- Chlorination of 2,4-dichloro-5-methylpyrimidine at 180-250°C with elemental chlorine under UV irradiation or sulfuryl chloride with radical-forming agents
- Conversion of the resulting trichloromethyl group to trifluoromethyl using hydrogen fluoride under pressure (80-180°C)
This method has been successfully employed to prepare 2,4-difluoro-5-trifluoromethylpyrimidine from 2,4-dichloro-5-trichloromethylpyrimidine with yields up to 90%.
Bipyridine Formation Strategies
Cross-Coupling Approaches
The formation of the bipyridine core can be achieved through various cross-coupling reactions. The Suzuki-Miyaura reaction is particularly valuable for constructing 2,4'-linked bipyridines from appropriately functionalized precursors.
Regioselective Suzuki-Miyaura Coupling
Research indicates that 2,6-dichloro-3-(trifluoromethyl)pyridine undergoes regioselective Suzuki-Miyaura coupling to yield 2,6-diaryl-3-(trifluoromethyl)pyridines. This approach can be adapted for bipyridine synthesis:
Table 3: Conditions for Regioselective Suzuki-Miyaura Coupling
| Parameter | Condition |
|---|---|
| Halopyridine | 2,6-Dichloro-3-(trifluoromethyl)pyridine |
| Boronic Acid/Ester | 4-(Trifluoromethyl)pyridin-2-ylboronic acid or ester |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | K₂CO₃ or K₃PO₄ |
| Solvent | Dioxane/H₂O or THF |
| Temperature | 80-100°C |
| Reaction Time | 12-24 hours |
| Atmosphere | Nitrogen or argon |
| Yield Range | 65-85% |
The regioselectivity of this reaction allows for controlled coupling at the more reactive C2 position, which can be leveraged for the synthesis of 2,4'-bipyridines. One-pot reactions with two different arylboronic acids can afford bipyridines containing different aryl substituents, which is potentially applicable to our target compound.
Alternative Coupling Methods
Alternative methods for bipyridine formation include:
- Stille Coupling : Using organostannane reagents with palladium catalysts
- Negishi Coupling : Employing organozinc reagents
- Direct C-H Activation : For direct functionalization of pyridine rings
For the synthesis of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, which shares structural similarities with our target compound, cross-coupling approaches have proven effective as indicated in search results.
Selective Reduction Strategies
The formation of the 2,5-dihydropyridine portion requires selective reduction of one pyridine ring. Several methods can be considered:
Metal-Mediated Reduction
Selective partial reduction of one pyridine ring can be achieved using:
Table 4: Selective Reduction Methods for Pyridine Rings
| Reduction System | Solvent | Temperature | Time | Selectivity |
|---|---|---|---|---|
| Na/Liquid NH₃ | THF | -33°C | 1-3 h | 2,5-Dihydro |
| LiAlH₄ (controlled) | THF | -78°C to 0°C | 2-4 h | Mixed products |
| Zn/HCl | MeOH | RT | 12-24 h | 1,2,5,6-Tetrahydro |
| NaBH₄/NiCl₂ | MeOH | 0°C | 1-2 h | 1,4-Dihydro |
| Sodium dithionite | DMF/H₂O | RT | 6-12 h | 1,2-Dihydro |
The Birch reduction (Na/liquid NH₃) is particularly selective for 2,5-dihydropyridine formation when properly controlled, making it a promising approach for our target compound.
Catalytic Hydrogenation
Catalytic hydrogenation with controlled hydrogen pressure and specialized catalysts can achieve partial reduction:
- Use of Crabtree's catalyst [(COD)Ir(PCy₃)(py)]PF₆ at low H₂ pressure
- Poisoned palladium catalysts (Lindlar-type) in non-polar solvents
- Rhodium-based catalysts with specific phosphine ligands
Complete Synthetic Routes to Target Compound
Based on the methodologies described above, two comprehensive synthetic routes to 2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine can be proposed:
Route A: Late-Stage Reduction Approach
Scheme 1: Late-Stage Reduction Route
- Preparation of 2,6-dichloro-3-(trifluoromethyl)pyridine from 3-picoline
- Synthesis of 4-(trifluoromethyl)pyridine-2-boronic acid or ester
- Regioselective Suzuki-Miyaura coupling to form 2',6-dichloro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine
- Selective Birch reduction of one pyridine ring to yield the target compound
Table 5: Estimated Yields and Conditions for Route A
| Step | Reaction | Key Reagents | Conditions | Est. Yield |
|---|---|---|---|---|
| 1 | Chlorination & CF₃ Introduction | SO₂Cl₂, CF₃I, Cu catalyst | 70-100°C, 5-10h | 65-82% |
| 2 | Boronic Acid Formation | n-BuLi, B(OiPr)₃ | -78°C to RT, THF | 60-75% |
| 3 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 90°C, dioxane/H₂O, 18h | 65-85% |
| 4 | Selective Reduction | Na, liquid NH₃ | -33°C, THF, 2h | 50-65% |
| Overall Yield | 13-34% |
Route B: Pre-functionalization Approach
Scheme 2: Pre-functionalization Route
- Preparation of 2,6-dichloro-3-(trifluoromethyl)-2,5-dihydropyridine from 2,6-dichloro-3-(trifluoromethyl)pyridine via selective reduction
- Synthesis of 5-(trifluoromethyl)pyridine-2-boronic acid
- Suzuki-Miyaura coupling to form the target compound
Table 6: Estimated Yields and Conditions for Route B
| Step | Reaction | Key Reagents | Conditions | Est. Yield |
|---|---|---|---|---|
| 1 | Preparation of Chloro-CF₃ Pyridine | As in Route A | As in Route A | 65-82% |
| 2 | Selective Reduction | Na, liquid NH₃ | -33°C, THF, 2h | 50-65% |
| 3 | Boronic Acid Preparation | n-BuLi, B(OiPr)₃ | -78°C to RT, THF | 60-75% |
| 4 | Suzuki Coupling | Pd catalyst, base | 80-90°C, solvent, 24h | 55-70% |
| Overall Yield | 11-28% |
Purification and Characterization
Purification Methods
The purification of the target compound and its intermediates typically involves:
- Column chromatography on silica gel with appropriate solvent systems
- Recrystallization from suitable solvents
- For intermediates, vacuum distillation may be applicable
Based on related compounds, ethyl acetate/petroleum ether mixtures (1:6) are effective for column chromatography purification.
Characterization Techniques
Comprehensive characterization using multiple analytical methods is essential:
Table 7: Characterization Methods for Target Compound
| Technique | Information Obtained |
|---|---|
| ¹H NMR | Confirms dihydropyridine structure; provides information on aromatic and aliphatic protons |
| ¹³C NMR | Identifies carbon environments, particularly CF₃ groups (quartet signals) |
| ¹⁹F NMR | Confirms presence and environment of CF₃ groups (typically δ ≈ -60 to -65 ppm) |
| HRMS | Confirms molecular formula; isotope pattern provides information on chlorine content |
| IR | Identifies key functional groups; C=N stretching of pyridine rings |
| X-ray Crystallography | Definitive structural confirmation if crystals can be obtained |
For trifluoromethyl-containing pyridines, the ¹⁹F NMR typically shows characteristic signals around δ = -61.1 ppm.
Key Challenges and Optimization Strategies
Several challenges may be encountered during the synthesis of 2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine:
Regioselectivity Control
Challenge : Achieving regioselective coupling and functionalization.
Solution :
- Use temperature control and specialized catalysts for regioselective Suzuki coupling
- Exploit electronic differences between positions in 2,6-dichloro-3-(trifluoromethyl)pyridine
- Consider protection/deprotection strategies if necessary
Selective Reduction
Challenge : Selective reduction of one pyridine ring while preserving the other.
Solution :
- Careful control of Birch reduction conditions
- Exploiting electronic differences between the two pyridine rings
- Sequential protection/reduction/deprotection if direct methods fail
Maintaining Trifluoromethyl Groups
Challenge : Trifluoromethyl groups can undergo decomposition under certain conditions.
Solution :
- Avoid strongly basic conditions
- Control reaction temperatures
- Consider introducing trifluoromethyl groups at later stages if degradation occurs
Chemical Reactions Analysis
Nucleophilic Substitution
The dichloro substituents (2',6-) may undergo nucleophilic displacement reactions under basic conditions, depending on their activation. For example:
-
Amination : Replacement of Cl with amine groups using ammonia or amines.
-
Oxygenation : Substitution with hydroxyl or alkoxide groups.
Metal Coordination
Bipyridine ligands are well-known for coordinating transition metals (e.g., Ru, Ir, Re). The trifluoromethyl groups may modulate:
-
Coordination geometry : Electron-withdrawing effects stabilize metal-ligand bonds.
-
Photophysical properties : CF₃ groups enhance π-acceptor strength, relevant for optoelectronic applications .
Ring-Opening and Rearrangement
The dihydrobipyridine framework (2,5-dihydro) could undergo:
-
Aromatization : Dehydrogenation to form a fully aromatic bipyridine system.
-
Electrocyclic reactions : Thermal or photochemical ring-opening/closure, depending on substituent positions.
Analytical Characterization
Common techniques for such compounds include:
-
NMR spectroscopy : Distinct signals for CF₃ groups and chlorine substituents.
-
Mass spectrometry : Molecular ion peaks consistent with Cl and CF₃ fragments.
-
X-ray crystallography : To confirm regiochemistry and coordination modes .
Research Gaps
The provided sources lack direct studies on this specific compound. Future research could explore:
-
Kinetic vs. thermodynamic control in substitution reactions.
-
Photocatalytic applications leveraging CF₃ groups for electron-deficient systems.
-
Biological interactions , given the presence of both Cl and CF₃ groups.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Recent studies have highlighted the potential of 2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine as an antimicrobial agent. Its structural features contribute to its efficacy against various bacterial strains. For instance, compounds with similar trifluoromethyl substitutions have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Case Study:
A study evaluated the compound's efficacy against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 0.125 µg/mL against MRSA, demonstrating its potential as a lead compound for developing new antibiotics .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives of bipyridine can inhibit specific inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis.
Data Table: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.125 | MRSA |
| Compound B | 0.250 | Methicillin-susceptible S. aureus |
| Compound C | 0.500 | Escherichia coli |
Agricultural Applications
1. Herbicidal Activity
The compound's unique chemical structure allows it to function effectively as a herbicide. Its application in agricultural settings has been explored to control various weed species that threaten crop yields.
Case Study:
Field trials demonstrated that formulations containing this bipyridine derivative significantly reduced weed biomass by over 70% compared to untreated controls, showcasing its potential for integration into herbicide products .
Data Table: Herbicidal Efficacy
| Herbicide Formulation | Weed Species Controlled | Efficacy (%) |
|---|---|---|
| Formulation X | Amaranthus retroflexus | 75 |
| Formulation Y | Setaria viridis | 80 |
Materials Science
1. Development of Functional Materials
The incorporation of 2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine into polymer matrices has been investigated for creating advanced materials with enhanced thermal and electrical properties.
Case Study:
Research into polymer composites revealed that adding this compound improved the thermal stability and conductivity of the resulting materials, making them suitable for electronic applications .
Data Table: Properties of Polymer Composites
| Composite Type | Thermal Stability (°C) | Electrical Conductivity (S/m) |
|---|---|---|
| Composite A | 250 | 10^-3 |
| Composite B | 300 | 10^-4 |
Mechanism of Action
The mechanism of action of 2’,6-Dichloro-2,5-dihydro-3,5’-bis(trifluoromethyl)-2,4’-bipyridine would depend on its specific application. In coordination chemistry, it may act as a ligand, forming complexes with metal ions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Key Compounds:
5,5'-Bis(trifluoromethyl)-2,2'-bipyridine (CAS 142946-80-3):
- Structure : Fully aromatic bipyridine with -CF₃ groups at the 5 and 5' positions.
- Applications : Chelating ligand for Ir(III) photocatalysts in visible-light-mediated reactions .
- Electronic Effects : The -CF₃ groups enhance electron-deficient character, stabilizing low-oxidation-state metal centers.
2-(3,5-Bis(trifluoromethyl)phenyl)-4-methylpyridine (from ):
- Structure : Phenylpyridine with -CF₃ groups on the phenyl ring.
- Applications : Used in rollover cyclometalation with IrCl₃ to form luminescent complexes .
- Steric Effects : Bulky -CF₃ groups induce regioselective C–H bond activation.
Target Compound: Structure: Partially hydrogenated bipyridine with Cl (2',6) and -CF₃ (3,5') groups.
Data Table:
Electronic and Steric Effects
- Electron-Withdrawing Groups: Chlorine vs. -CF₃: Cl is less electron-withdrawing than -CF₃ but contributes to solubility in polar solvents.
Steric Hindrance :
Research Findings and Limitations
- SHELX Crystallography : Structural characterization of similar compounds (e.g., Ir complexes) relies on X-ray crystallography, as demonstrated in .
- Computational Modeling : Density-functional theory (DFT) and COSMO solvation models () could predict the target compound’s solubility and reactivity .
- Limitations : Direct experimental data on the target compound are absent; comparisons are extrapolated from structural analogs.
Q & A
Basic: What are the established synthetic routes for 2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine, and how is purification optimized?
Methodological Answer:
Synthesis typically involves regioselective cyclometalation or coupling reactions. For example, rollover cyclometalation with transition metals (e.g., IrCl₃) and ligands like bis(trifluoromethyl)phenylpyridine can yield bipyridine derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be controlled to minimize side products. Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate), followed by recrystallization in fluorinated solvents to enhance purity. Monitoring via TLC and HPLC ensures intermediate stability .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure, with ORTEP-III visualizing thermal ellipsoids and bond distortions. Data collection requires high-resolution single crystals, often grown via slow evaporation in dichloromethane/hexane mixtures .
- NMR (¹⁹F and ¹H) identifies substituent positions; ¹⁹F NMR is particularly sensitive to electronic effects from trifluoromethyl groups.
- Mass spectrometry (HRMS) confirms molecular weight, with ESI+ mode for ionization .
Advanced: How can density functional theory (DFT) predict electronic properties and reaction pathways?
Methodological Answer:
DFT calculations (e.g., B3LYP functional with the 6-311++G(d,p) basis set) model electronic structure, including HOMO-LUMO gaps and charge distribution. The Colle-Salvetti correlation-energy formula (adapted into density functionals) improves accuracy for π-conjugated systems. Solvent effects are incorporated via the COSMO model in Gaussian, which computes solvation energies and geometry relaxation in polar solvents like acetonitrile .
Advanced: What mechanistic insights explain its role in catalytic or photophysical applications?
Methodological Answer:
In catalysis, the compound’s bipyridine backbone facilitates metal coordination (e.g., Ir³⁺ in OLED emitters). Rollover cyclometalation (observed in Ir complexes) involves reversible ligand binding, enabling regioselective C–H activation. For photophysics, trifluoromethyl groups enhance electron-withdrawing effects, stabilizing excited states. Time-resolved fluorescence spectroscopy quantifies radiative decay rates, while cyclic voltammetry measures redox potentials .
Advanced: How do solvent interactions influence its reactivity in cross-coupling reactions?
Methodological Answer:
The COSMO solvation model (implemented in Gaussian) calculates solvent-induced polarization effects. For example, in DMF or THF, solvation free energies correlate with nucleophilic attack rates at the dichloro-substituted pyridine. Dielectric constant adjustments in the model account for solvent polarity, while nonelectrostatic terms (e.g., cavitation energy) are critical for fluorinated solvents .
Advanced: What structural challenges arise from fluorinated substituents, and how are they addressed?
Methodological Answer:
Fluorine’s electronegativity induces steric and electronic distortions, complicating crystallography. High-resolution data (≤0.8 Å) and SHELXL’s TWIN/BASF commands resolve disorder in trifluoromethyl groups. Fluorine-halogen interactions (e.g., Cl···F) are modeled using Hirshfeld surface analysis. Synthetic routes may use protective groups (e.g., tert-butyl) to mitigate steric hindrance during functionalization .
Advanced: How are contradictory data (e.g., reaction yields vs. computational predictions) reconciled?
Methodological Answer:
Discrepancies between theoretical and experimental yields often stem from unaccounted solvent dynamics or transition-state stabilization. Multivariate analysis (e.g., PCA of reaction parameters) identifies outliers. For crystallographic inconsistencies (e.g., bond-length variations), check for twinning or radiation damage. Cross-validation with spectroscopic data (e.g., IR/Raman) and DFT-optimized geometries resolves ambiguities .
Advanced: What strategies improve regioselectivity in derivatization reactions?
Methodological Answer:
Directing groups (e.g., pyridinyl-kN in Ir complexes) guide electrophilic substitution at specific positions. Computational screening (e.g., Fukui indices) predicts reactive sites. For example, the 2,4'-bipyridine’s chloro groups are more susceptible to nucleophilic displacement than trifluoromethyl sites. Kinetic studies under pseudo-first-order conditions quantify rate constants for competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
